Product packaging for 1-(2-Ethylhexyl)piperazine(Cat. No.:CAS No. 1240564-47-9)

1-(2-Ethylhexyl)piperazine

Cat. No.: B3093029
CAS No.: 1240564-47-9
M. Wt: 198.35 g/mol
InChI Key: QGFMMXCEQYFBAC-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) Heterocycles in Advanced Chemical Synthesis and Functional Materials Development

Piperazine, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the development of a vast array of functional molecules. mdpi.comresearchgate.netresearchgate.net Its unique structural and electronic properties make it a versatile building block in both medicinal chemistry and materials science. The two nitrogen atoms can act as hydrogen bond acceptors and donors, which is crucial for molecular recognition and binding to biological targets. nih.gov This has led to the incorporation of the piperazine moiety into numerous blockbuster drugs. mdpi.com

Beyond pharmaceuticals, piperazine derivatives are integral to the development of advanced materials. They are utilized in the synthesis of polymers, agrochemicals, and functional materials for various technological applications. researchgate.net The ability to substitute at one or both nitrogen atoms allows for the fine-tuning of the molecule's physical and chemical properties, such as solubility, basicity, and reactivity. nih.govresearchgate.net

Strategic Integration of Branched Alkyl Chains (e.g., 2-Ethylhexyl) in Amine-Based Architectures

The introduction of a 2-ethylhexyl group onto the piperazine core is a strategic decision to modulate the compound's properties. The 2-ethylhexyl moiety is a branched, eight-carbon alkyl chain known for its ability to increase lipophilicity and influence the physical state of a molecule. knowyourh2o.comwikipedia.org This branched structure can disrupt intermolecular packing, often leading to a lower melting point and increased solubility in nonpolar solvents. wikipedia.orgsolubilityofthings.com

In the context of amine-based architectures, the 2-ethylhexyl group can enhance the performance of the molecule in various applications. For instance, in solvent extraction processes, the increased lipophilicity can improve the extraction efficiency of metal ions from aqueous solutions. cresp.orgresearchgate.netmdpi.comacs.org The steric hindrance provided by the bulky 2-ethylhexyl group can also influence the reactivity of the adjacent nitrogen atom in the piperazine ring.

Research Landscape and Emerging Directions for Substituted Piperazine Compounds

The research landscape for substituted piperazine compounds is vibrant and expanding. While N-substituted piperazines are prevalent, there is a growing interest in exploring C-substituted derivatives to access new chemical space and functionalities. mdpi.comgrafiati.com Current research is focused on developing more efficient and selective synthetic methods to create a diverse library of piperazine analogs. researchgate.net

Emerging applications for substituted piperazines are being explored in various fields. In materials science, they are being investigated for use in carbon capture technologies, where specific amine structures can efficiently absorb CO2 from flue gases. nih.govnationalcarboncapturecenter.comfrontiersin.orgnih.govcore.ac.uk Other areas of interest include their use as catalysts, ligands in coordination chemistry, and as components in the development of novel ionic liquids. nih.gov The continued exploration of the structure-property relationships of compounds like 1-(2-Ethylhexyl)piperazine will undoubtedly lead to the discovery of new and valuable applications.

Chemical Properties and Synthesis of this compound

The compound this compound is characterized by its molecular formula C12H26N2 and a molecular weight of 198.35 g/mol . bldpharm.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C12H26N2
Molecular Weight 198.35 g/mol
SMILES Code CCCCC(CC)CN1CCNCC1

Data sourced from BLD Pharm bldpharm.com

The synthesis of N-substituted piperazines, including this compound, typically involves the alkylation of piperazine. A common method is the reaction of piperazine with an appropriate alkylating agent, such as 2-ethylhexyl bromide, in the presence of a base to neutralize the hydrobromic acid formed during the reaction. The reaction is a nucleophilic substitution where the secondary amine of the piperazine ring attacks the electrophilic carbon of the alkyl halide.

Another synthetic approach involves the reductive amination of an aldehyde with piperazine. In this case, 2-ethylhexanal (B89479) could be reacted with piperazine in the presence of a reducing agent to form the desired product. libretexts.org

Applications of this compound

While specific, direct applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest potential utility in several areas based on the known applications of related compounds.

Potential as a Solvent or Extractant: The lipophilic nature imparted by the 2-ethylhexyl group makes this compound a candidate for use in liquid-liquid extraction processes. cresp.org Similar compounds, like bis(2-ethylhexyl) phosphoric acid (D2EHPA), are widely used for the extraction of metal ions. researchgate.netmdpi.comacs.org The basic nitrogen atoms of the piperazine ring could also play a role in the extraction mechanism.

Intermediate in Chemical Synthesis: this compound can serve as a valuable intermediate in the synthesis of more complex molecules. The remaining secondary amine in the piperazine ring provides a reactive site for further functionalization, allowing for the creation of a diverse range of derivatives with potential applications in pharmaceuticals and materials science. chemicalbook.comchemicalbook.com

Carbon Capture Applications: Amine-based solvents are at the forefront of carbon capture technology. nih.govnationalcarboncapturecenter.comnih.gov The structural features of this compound, specifically the presence of two basic nitrogen atoms, suggest its potential as a component in solvent blends for CO2 absorption. The 2-ethylhexyl group could influence the physical properties of the solvent, such as viscosity and volatility, which are important parameters in the design of efficient carbon capture systems. frontiersin.orgcore.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26N2 B3093029 1-(2-Ethylhexyl)piperazine CAS No. 1240564-47-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-ethylhexyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-3-5-6-12(4-2)11-14-9-7-13-8-10-14/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFMMXCEQYFBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308100
Record name Piperazine, 1-(2-ethylhexyl)-
Source EPA DSSTox
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Molecular Weight

198.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240564-47-9
Record name Piperazine, 1-(2-ethylhexyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240564-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-(2-ethylhexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 2 Ethylhexyl Piperazine and Analogues

Diverse Synthetic Routes to 1-(2-Ethylhexyl)piperazine

The construction of the this compound scaffold can be achieved through several strategic approaches, primarily involving the functionalization of a pre-existing piperazine (B1678402) ring or the formation of the heterocyclic ring with the desired substituent already in place.

Amination and Alkylation Strategies for Piperazine Functionalization

The direct N-alkylation of piperazine with a suitable 2-ethylhexyl electrophile represents a common and straightforward approach to this compound. fishersci.it This method relies on the nucleophilic character of the secondary amine in the piperazine ring.

A general protocol for the N-alkylation of amines involves the reaction of the amine with an alkyl halide in the presence of a base. fishersci.it To synthesize this compound, piperazine would be reacted with a 2-ethylhexyl halide, such as 2-ethylhexyl bromide or chloride. The reaction is typically carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). fishersci.it The choice of base is crucial to neutralize the hydrogen halide formed during the reaction, with common bases including sodium carbonate or tertiary amines. fishersci.it To prevent the undesired dialkylation product, 1,4-bis(2-ethylhexyl)piperazine, an excess of piperazine is often employed. fishersci.it Alternatively, monoprotected piperazine derivatives, such as 1-formylpiperazine (B147443) or N-Boc-piperazine, can be used to ensure mono-substitution. muni.czchemicalbook.com The protecting group is then removed in a subsequent step to yield the desired product.

Reductive amination offers another powerful strategy for the synthesis of N-alkylated piperazines. masterorganicchemistry.commdpi.com This two-step, one-pot process involves the reaction of piperazine with 2-ethylhexanal (B89479) to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired this compound. masterorganicchemistry.comlibretexts.org Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH3CN), which are mild enough to selectively reduce the iminium ion in the presence of the aldehyde. masterorganicchemistry.commdpi.com

Table 1: Comparison of Amination and Alkylation Strategies

Strategy Reagents Key Features Potential Challenges
Direct Alkylation Piperazine, 2-Ethylhexyl Halide, Base Simple, direct approach. Risk of dialkylation, requiring careful control of stoichiometry or use of protecting groups. fishersci.it
Reductive Amination Piperazine, 2-Ethylhexanal, Reducing Agent High selectivity for mono-alkylation, mild reaction conditions. masterorganicchemistry.com Requires a two-step process in a single pot.

Cyclization Reactions in Piperazine Ring Formation with 2-Ethylhexyl Substitution Precursors

An alternative to functionalizing a pre-formed piperazine ring is to construct the ring from acyclic precursors that already contain the 2-ethylhexyl substituent. This approach offers a high degree of control over the final structure.

One such strategy involves the cyclization of a diamine precursor. For instance, a molecule containing a 2-ethylhexylamino group and a second amino group separated by a two-carbon linker can undergo intramolecular cyclization to form the piperazine ring. A patent describes a method for synthesizing N-monosubstituted piperazine-2,3-diones through the cyclization of ethylenediamine (B42938) followed by substitution. google.com This concept can be adapted by starting with a substituted diamine.

Palladium-catalyzed cyclization reactions have emerged as a versatile tool for the synthesis of substituted piperazines. organic-chemistry.orgacs.orgnih.gov These methods often involve the reaction of a diamine with a propargyl unit, where the palladium catalyst facilitates the coupling and subsequent cyclization to form the piperazine ring. acs.orgnih.gov By using a diamine precursor already bearing the 2-ethylhexyl group, this methodology could be applied to the synthesis of this compound. These reactions often proceed under mild conditions with high regio- and stereochemical control. acs.orgnih.gov

Catalytic Approaches in the Synthesis of N-Substituted Piperazines

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Several catalytic methods are applicable to the synthesis of N-substituted piperazines like this compound.

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a powerful method for forming C-N bonds and can be used to synthesize N-arylpiperazines. organic-chemistry.org While typically used for aryl halides, modifications of this reaction could potentially be applied to the alkylation of piperazine. More relevant to the synthesis of this compound are catalytic methods that directly facilitate N-alkylation. For instance, the use of a copper-based catalyst has been reported for the synthesis of N-alkyl-N'-aryl (heteroaryl) piperazines. rsc.org

Ruthenium-catalyzed diol-diamine coupling provides another route to piperazines. organic-chemistry.org This method involves the reaction of a diol and a diamine, and could be adapted for the synthesis of this compound by using a diamine precursor bearing the 2-ethylhexyl group. Furthermore, the use of γ-Al2O3 as a heterogeneous catalyst has been shown to be effective in the amination of alcohols for the synthesis of N-alkylated heterocycles, presenting a potentially green and efficient method. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

To maximize the efficiency and yield of the synthesis of this compound, careful optimization of reaction parameters is essential.

Solvent Effects and Temperature Regimes in Reaction Efficiency

The choice of solvent can significantly impact the rate and outcome of a reaction. In the context of piperazine alkylation, polar aprotic solvents like DMF and acetonitrile (B52724) are commonly used as they can effectively solvate the reactants and facilitate the nucleophilic substitution. fishersci.itnih.gov The temperature of the reaction is another critical parameter. While some alkylations can proceed at room temperature, less reactive starting materials may require elevated temperatures to achieve a reasonable reaction rate. fishersci.it However, excessively high temperatures can lead to side reactions and lower yields. nih.gov For instance, in a study on the synthesis of a 1,3,4-oxadiazole (B1194373) derivative involving an alkylation step with a piperazine derivative, it was found that higher temperatures and longer reaction times resulted in lower yields. nih.gov The optimal temperature for a given reaction must be determined empirically. A study on the co-production of piperazine and N-monoisopropylpiperazine found that while the conversion of the starting material was high across a range of temperatures, the selectivity towards the desired products varied, with higher temperatures favoring the formation of more substituted piperazines. researchgate.net

Table 2: Impact of Solvent and Temperature on Piperazine Alkylation

Parameter Effect on Reaction General Observations
Solvent Influences solubility of reactants, reaction rate, and sometimes selectivity. Polar aprotic solvents like DMF, THF, and acetonitrile are often effective. fishersci.itnih.gov
Temperature Affects reaction kinetics; higher temperatures generally increase reaction rate. Optimal temperature is a balance between reaction speed and prevention of side reactions. nih.govresearchgate.net

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgmdpi.com The application of microwave irradiation has been successfully demonstrated for the synthesis of monosubstituted piperazine derivatives. mdpi.com In a comparative study, the synthesis of various N-substituted piperazines under microwave irradiation resulted in comparable yields and purity to conventional heating, but in significantly shorter reaction times. mdpi.com For the synthesis of quinolone-based s-triazines involving a substitution reaction with piperazines, the microwave method was found to be more beneficial, providing an increase in yield and a reduction in reaction time of 90-95%. d-nb.info This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves. neu.edu.tr Therefore, employing microwave-assisted synthesis for the N-alkylation of piperazine with a 2-ethylhexyl halide could be a highly effective strategy to enhance the efficiency of producing this compound. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Substituted Piperazines

Synthesis Method Reaction Time Yield Key Advantage
Conventional Heating Hours Moderate to Good mdpi.com Well-established and widely used.
Microwave-Assisted Minutes Comparable or Improved mdpi.comd-nb.info Significant reduction in reaction time, potential for higher yields. mdpi.comd-nb.info

Heterogeneous Catalysis and Reusability of Catalytic Systems

Heterogeneous catalysis is a cornerstone of modern, sustainable chemical manufacturing. In this type of catalysis, the catalyst is in a different phase from the reactants, which is typically a solid catalyst in a liquid or gas-phase reaction. frontiersin.orgunizin.org This arrangement offers significant advantages, including simplified catalyst separation from the reaction mixture, which facilitates catalyst recycling and reuse, reduces product contamination, and lowers operational costs. frontiersin.orgnobelprize.org For the synthesis of this compound, two primary heterogeneous catalytic routes are prominent: reductive amination and the "borrowing hydrogen" methodology.

Reductive Amination: This is a versatile method for forming C-N bonds. The synthesis of this compound via this route involves the reaction of piperazine with 2-ethylhexanal in the presence of hydrogen gas and a heterogeneous catalyst. The reaction proceeds through the initial formation of an enamine intermediate from the condensation of piperazine and the aldehyde, which is then immediately hydrogenated by the catalyst to yield the final N-alkylated product.

Commonly employed heterogeneous catalysts for this transformation are noble metals, such as palladium or platinum, supported on materials like activated carbon (Pd/C, Pt/C) or alumina. google.commdpi.com A patented process describes the reductive amination of various amines with aldehydes, including 2-ethylhexanal, using a suspended palladium-on-carbon catalyst. google.com This process highlights the industrial viability of using such catalysts, which can be left in the reactor and reused for subsequent batches, ensuring high efficiency and throughput. google.com Research on the reductive amination of various amines and aldehydes has shown that catalysts like Rh/C and Pt/C can lead to high conversion and selectivity under relatively mild conditions (e.g., 50°C and 10 bar H₂), significantly reducing reaction times compared to conventional heating methods. mdpi.com

N-Alkylation via Borrowing Hydrogen: The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an elegant and atom-economical strategy that uses alcohols as alkylating agents, producing only water as a byproduct. nih.govrsc.org In this process, a heterogeneous catalyst temporarily "borrows" hydrogen from an alcohol (e.g., 2-ethylhexanol) to oxidize it to the corresponding aldehyde (2-ethylhexanal). This aldehyde then reacts with the amine (piperazine) to form an enamine. The catalyst subsequently returns the "borrowed" hydrogen to the enamine, reducing it to the target N-alkylated amine, this compound, and regenerating the catalyst for the next cycle.

A variety of reusable heterogeneous catalysts have been developed for this purpose, including those based on cobalt, iridium, and palladium. nih.govresearchgate.netresearchgate.net For instance, iridium complexes immobilized on metal-organic frameworks (MOFs) have demonstrated high reactivity and selectivity for the N-alkylation of amines with alcohols. nih.gov These MOF-based catalysts are highly stable and can be recycled multiple times without a significant loss of activity, with the added benefit of preventing metal leaching into the product. nih.gov Similarly, cobalt nanoparticles have been shown to be effective and reusable catalysts for the N-alkylation of a broad range of amines with alcohols. researchgate.net

The reusability of these catalytic systems is a key feature. Catalysts supported on magnetic nanoparticles, for example, can be easily recovered from the reaction mixture using an external magnet, offering a practical and efficient method for recycling. organic-chemistry.org Studies on various N-alkylation reactions have demonstrated that catalysts can be reused for multiple cycles (e.g., 4 to 8 times) with only a minor decrease in catalytic activity. nih.govresearchgate.netlibretexts.org

Table 1: Comparison of Heterogeneous Catalyst Systems for N-Alkylation of Amines (Representative Data)

Catalyst SystemReactantsMethodologyKey FindingsReusabilityReference
Pd/TiO₂ (photocatalyst)Piperazine + Lower AlcoholsPhotocatalytic N-AlkylationHigh conversion and selectivity at room temperature under light irradiation.Stable for at least 4 cycles with slight decrease in conversion. researchgate.net
UiO-66–PPh₂–Ir (MOF)Aniline + Benzyl AlcoholBorrowing Hydrogen95% conversion, 86% selectivity. No catalyst residue detected in product.Maintained >90% conversion and selectivity for at least 4 cycles. nih.gov
SiNS–Pd (Palladium Nanocatalyst)Aniline + BenzaldehydeReductive AminationQuantitative yield with very low catalyst loading (0.02 mol%). Outperforms Pd/C.Successfully reused with low metal leaching. google.com
Co-nanoparticlesVarious Amines + AlcoholsBorrowing HydrogenGeneral and efficient for preparing primary, secondary, and tertiary amines.Catalyst is reusable. researchgate.net
Pd/CAnilines + Primary AminesOxidative AminationHigh atom economy (ammonia is the only byproduct). Microwave heating enhances efficiency.Successfully recycled up to three times. libretexts.org

Green Chemistry Principles and Sustainable Synthetic Routes for the Chemical Compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unizin.org The synthesis of this compound can be made significantly more sustainable by adhering to these principles.

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy: Processes should be designed to maximize the incorporation of all materials used in the process into the final product. The "borrowing hydrogen" method is a prime example of high atom economy, as it uses alcohols as alkylating agents and produces only water as a stoichiometric byproduct. nih.govrsc.org This avoids the formation of salt waste generated in traditional reactions using alkyl halides.

Use of Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or avoided. Water is an ideal green solvent, and some catalytic N-alkylation reactions can be performed in aqueous media. rsc.org Supercritical fluids, like scCO₂, also represent an environmentally benign alternative to traditional organic solvents for certain catalytic reactions, including N-alkylations over catalysts like γ-alumina. tu-darmstadt.de When organic solvents are necessary, greener options like 2-propanol or ethyl acetate (B1210297), which can often be recycled, are preferred. rsc.org

Design for Energy Efficiency: Energy requirements should be minimized. Photocatalytic methods that operate at room temperature using light as an energy source are highly energy-efficient compared to processes requiring high temperatures and pressures. researchgate.net Microwave-assisted synthesis can also dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.comlibretexts.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. As detailed in the previous section, heterogeneous catalysts are central to the green synthesis of this compound. They allow for reactions to occur under milder conditions, with greater selectivity, and can be reused, minimizing waste. frontiersin.org The development of catalysts from non-noble, earth-abundant metals like cobalt or iron further enhances the sustainability of these processes. researchgate.net

Use of Renewable Feedstocks: Whenever practicable, raw materials should be renewable rather than depleting. While the direct precursors to this compound are typically derived from petrochemical sources, the broader field of green chemistry is actively exploring the synthesis of amines and alcohols from biomass-derived platform molecules. rsc.org

A sustainable synthetic route for this compound would integrate these principles. For example, the photocatalytic N-alkylation of piperazine with 2-ethylhexanol using a reusable Pd/TiO₂ catalyst at ambient temperature represents a highly green approach. researchgate.net Alternatively, the reductive amination of piperazine with 2-ethylhexanal using a recyclable, low-loading palladium nanocatalyst under low-pressure hydrogen also constitutes a sustainable and efficient pathway. google.com These methods avoid toxic reagents, reduce energy consumption, minimize waste through catalyst recycling, and exhibit high atom economy, making them superior to classical synthetic approaches.

Table 2: Green Chemistry Metrics for this compound Synthesis Routes

Synthetic RouteAlkylating AgentByproductKey Green AdvantagesReference
Classical SN2 Alkylation2-Ethylhexyl Halide (e.g., Bromide)Halide Salt (e.g., HBr salt)None (Generates stoichiometric waste)-
Reductive Amination2-EthylhexanalWaterHigh atom economy; avoids halide waste; uses reusable heterogeneous catalysts. google.commdpi.com
Borrowing Hydrogen / Hydrogen Autotransfer2-EthylhexanolWaterHighest atom economy; uses readily available alcohols; only byproduct is water; employs reusable catalysts. nih.govresearchgate.net
Photocatalytic N-Alkylation2-EthylhexanolWaterUses light as an energy source; operates at ambient temperature; high atom economy; reusable catalyst. researchgate.net

Mechanistic Investigations of Reactions Involving 1 2 Ethylhexyl Piperazine

Reaction Kinetics and Pathway Elucidation

Understanding the kinetics and pathways of reactions involving 1-(2-ethylhexyl)piperazine is fundamental to controlling and optimizing chemical transformations. This section delves into the nucleophilic reactivity of its piperazine (B1678402) nitrogen atoms and the influence of substituents on reaction mechanisms.

Studies on Nucleophilic Reactivity of the Piperazine Nitrogen

The piperazine ring contains two nitrogen atoms, which are key to its reactivity. The nucleophilicity of these nitrogens dictates how the molecule interacts with electrophiles. Studies on analogous piperazine derivatives show that the reaction often occurs at the secondary amine of the piperazine ring. For instance, the reaction of 1-(2-aminomethyl)piperazine with acrylates occurs exclusively at the secondary amine, with an 80% conversion within two hours. dcu.ie This selectivity is attributed to the higher nucleophilicity of the secondary amine compared to the tertiary amine. dcu.ie

The reaction of piperazine with various electrophiles, such as in alkylation reactions, proceeds via nucleophilic substitution. vulcanchem.com The lone pair of electrons on the nitrogen atom attacks the electrophilic center, leading to the formation of a new bond. The rate of this reaction is influenced by the electronic environment of the nitrogen atom.

Exploration of Substituent Effects on Reaction Mechanisms

Substituents on the piperazine ring significantly influence its reactivity. The 2-ethylhexyl group on this compound is an electron-donating group, which increases the electron density on the nitrogen atoms. This enhanced electron density generally increases the nucleophilicity and basicity of the piperazine nitrogens, thereby accelerating reactions with electrophiles.

In a study on the oxidation of piperazine and its N-substituted derivatives (1-methylpiperazine and 1-ethylpiperazine), it was found that the reaction rate increased with the electron-donating ability of the substituent. The observed reactivity trend was piperazine < 1-methylpiperazine (B117243) < 1-ethylpiperazine, which aligns with the positive inductive effect of the alkyl groups. This suggests that the 2-ethylhexyl group in this compound would similarly enhance its reaction rate in oxidation and other nucleophilic reactions.

The table below summarizes the effect of N-substituents on the oxidation rate of piperazine derivatives.

Piperazine Derivative Substituent (R) Relative Reactivity Trend
PiperazineHSlowest
1-Methylpiperazine-CH₃Intermediate
1-Ethylpiperazine-C₂H₅Fastest
Data derived from a study on the oxidation of piperazine derivatives, indicating that electron-donating substituents increase the reaction rate.

Role as a Catalytic Species or Ligand in Organic Transformations

This compound and its structural analogs can function as catalysts or ligands in a variety of organic reactions, including palladium-catalyzed cross-coupling reactions and organobase catalysis.

Examination of Catalytic Cycle Involvement (e.g., Palladium-catalyzed reactions)

In palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, ligands play a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. acs.orgorgsyn.org While specific studies on this compound as a ligand in these reactions are not prevalent, the piperazine moiety is a common structural motif in ligands for such transformations. nih.gov

The nitrogen atoms of the piperazine ring can coordinate to the palladium center, influencing its electronic and steric properties. The bulky 2-ethylhexyl group can affect the ligand's cone angle, which in turn influences the stability and reactivity of the palladium complex. acs.org For instance, bulky ligands are known to favor the formation of monoligated palladium(0) species, which are highly active catalytic species. acs.org The modular synthesis of substituted piperazines has been achieved through palladium-catalyzed cyclization, highlighting the interaction of piperazine-like structures within a catalytic cycle. nih.gov

Organobase Catalysis Applications

Piperazine derivatives can act as organobase catalysts in various organic transformations. For example, 1-(2-pyrimidyl)piperazine has been identified as a highly active organobase for the Knoevenagel condensation. researchgate.net The basicity of the piperazine nitrogens allows them to deprotonate a substrate, initiating the catalytic cycle. The catalytic activity can be enhanced by performing the reaction in a micellar medium, which helps to solubilize the organobase and reactants. researchgate.net

The catalytic activity of piperazine-based catalysts is also evident in the promotion of styryl dye formation through Knoevenagel condensation, where the reaction can be traced at the single-molecule level on a silica (B1680970) surface-bound piperazine. rsc.org The basic nature of this compound suggests its potential as an effective organobase catalyst in similar reactions.

Degradation Mechanism Studies in Non-Biological Systems

The degradation of this compound in non-biological systems is an important consideration for its environmental fate and stability in industrial applications.

Studies on the thermal degradation of piperazine in the context of CO2 capture have shown that it can degrade at elevated temperatures. google.com The degradation mechanism can involve ring-opening reactions initiated by the attack of another amine molecule on a carbon atom alpha to a protonated amino group. google.com This can lead to the formation of various byproducts. The rate of degradation is influenced by factors such as temperature, the presence of CO2, and the concentration of the amine solution. google.com

The degradation of di-(2-ethylhexyl) phthalate (B1215562) (DEHP), a compound with a similar 2-ethylhexyl group, has been studied extensively. While these studies often focus on biodegradation, they provide insights into the potential breakdown pathways of the 2-ethylhexyl chain. nih.govplos.org In non-biological systems, oxidative degradation can occur, potentially initiated by radical species, leading to the cleavage of the alkyl chain.

The table below presents kinetic data for the thermal degradation of piperazine under specific conditions.

Condition Parameter Value
Temperature150° C-
CO₂ Loading0.2 mol/mol alkalinity-
First-order rate constant (k₁)-10 to 850 x 10⁻⁹ s⁻¹
Data from a study on thermally stable amines for CO₂ capture, showing the range of degradation rates for piperazine. google.com

Thermal and Chemical Degradation Pathways of Piperazine Derivatives

While specific research on the degradation of this compound is limited, extensive studies on piperazine (PZ) and its other N-substituted derivatives provide a strong foundation for understanding its likely degradation pathways. The degradation of these compounds can be broadly categorized into thermal and chemical (primarily oxidative) processes.

Thermal Degradation:

Thermal degradation of piperazine and its derivatives typically occurs at elevated temperatures, often in the presence of CO2, and proceeds through complex reaction mechanisms. Studies on aqueous piperazine solutions have shown that degradation is first-order with respect to the piperazine concentration and exhibits a significant activation energy, indicating a strong temperature dependence. utexas.edu The proposed mechanism for the thermal degradation of piperazine often involves a nucleophilic substitution (SN2) reaction as a key initial step. utexas.eduresearchgate.net In this process, a piperazine molecule attacks the α-carbon of a protonated piperazine molecule, leading to ring-opening. researchgate.netacs.org

Subsequent reactions can then lead to a variety of degradation products. For piperazine itself, major thermal degradation products identified include N-formylpiperazine, N-(2-aminoethyl)piperazine (AEP), and ammonium (B1175870). utexas.eduresearchgate.netacs.org The formation of these products suggests that both ring-opening and subsequent reactions with other species, including CO2-derived species like formate, play a significant role. utexas.eduacs.org

The presence of an N-alkyl substituent, such as the 2-ethylhexyl group, is expected to influence the rate and potentially the pathways of thermal degradation. Research on N-methylpiperazine has shown that methyl substitution increases the rate of thermal degradation compared to unsubstituted piperazine. researchgate.net The electron-donating nature of the alkyl group can affect the nucleophilicity of the nitrogen atoms and the stability of any charged intermediates. The bulky 2-ethylhexyl group might also introduce steric effects that could influence reaction rates.

Chemical Degradation (Oxidation):

Oxidative degradation is another major pathway for the decomposition of piperazine derivatives, particularly in environments containing oxygen. The presence of metal ions, such as copper (Cu²⁺), can significantly catalyze the oxidation of piperazine. utexas.edu In contrast, iron (Fe²⁺) and other stainless steel metals show a weaker catalytic effect. utexas.edu

The oxidation of N-alkylated piperazines can lead to a variety of products. Key reactions include N-dealkylation, where the alkyl group is cleaved from the piperazine ring, and oxidation of the piperazine ring itself. researchgate.netnih.gov For instance, in studies of other N-alkyl piperazine analogs, N-dealkylation followed by condensation with formaldehyde (B43269) (which can be formed from the oxidation of other organic molecules) has been observed. nih.gov The oxidation can also lead to the formation of piperazinones through oxidation at a carbon atom adjacent to a nitrogen. nih.gov

For this compound, oxidative degradation would likely involve the attack of reactive oxygen species on the piperazine ring and the N-alkyl group. This could lead to the formation of 2-ethylhexanol and piperazine, or oxidation products of the ethylhexyl chain itself. The tertiary amine nitrogen in this compound is a likely site for initial oxidative attack.

Degradation PathwayKey Reactants/ConditionsMajor Products (Observed in related Piperazine Derivatives)Probable Mechanism
Thermal Degradation High Temperature (135-175 °C), CO2N-formylpiperazine, N-(2-aminoethyl)piperazine, AmmoniumSN2 substitution, ring-opening
Oxidative Degradation Oxygen, Metal Catalysts (e.g., Cu²⁺)N-dealkylation products, Piperazinones, Formic AcidRadical reactions, N-oxidation

This table summarizes general findings for piperazine derivatives, which are expected to be relevant to this compound.

Influence of Environmental Factors on Compound Stability in Research Contexts

The stability of this compound in a research setting is not only dependent on its inherent chemical properties but is also significantly influenced by environmental factors such as light, temperature, and pH.

Influence of Light (Photodegradation):

For N-alkylated amines, photodegradation can result in N-dealkylation. researchgate.net In the case of this compound, this would lead to the cleavage of the 2-ethylhexyl group. The piperazine ring itself can also be susceptible to photochemical degradation, potentially leading to ring-opening and the formation of smaller, more oxidized fragments. Studies on other aromatic and heterocyclic compounds have shown that photodegradation can lead to hydroxylation and further oxidation of the ring structures. researchgate.net

Influence of Temperature:

As discussed in the thermal degradation section, temperature is a critical factor affecting the stability of piperazine derivatives. The rate of thermal degradation reactions increases with temperature, following the Arrhenius equation. utexas.edu Studies on various amines used in industrial applications have shown that piperazine and its derivatives are among the more thermally stable amines, with recommended maximum operating temperatures often above 160 °C. utexas.edu However, prolonged exposure to high temperatures will inevitably lead to degradation. For this compound, it is expected that its thermal stability is comparable to other N-alkylated piperazines, but specific kinetic data would be required for a precise assessment.

Influence of pH:

The pH of the surrounding medium has a profound effect on the stability and reactivity of piperazine derivatives due to the basic nature of the nitrogen atoms. The protonation state of the piperazine ring is pH-dependent. mdpi.com Piperazine itself has two pKa values, and N-alkylation influences these values. The alkylation of the nitrogen atoms in the piperazine ring generally lowers the pKa, meaning that N-alkylated piperazines are slightly less basic than the parent compound. researchgate.netrsc.org

At a given pH, the distribution between the unprotonated, monoprotonated, and diprotonated forms of the molecule will vary. This is crucial because the different protonation states can exhibit different reactivities and degradation pathways. For example, the thermal degradation of piperazine is believed to be initiated by the nucleophilic attack of a neutral piperazine molecule on a protonated piperazine molecule. researchgate.netacs.org Therefore, the pH, which controls the concentration of these species, will directly impact the rate of degradation.

Furthermore, the stability of piperazine derivatives can be affected by hydrolysis, a process that is often pH-dependent. isaacpub.org For this compound, extreme pH conditions (either highly acidic or highly basic) could potentially promote hydrolytic or other degradation reactions, although piperazine rings are generally stable towards hydrolysis. researchgate.net

Environmental FactorInfluence on this compound StabilityPotential Degradation Products/Effects
Light (UV) Can induce photodegradation.N-dealkylation (cleavage of the 2-ethylhexyl group), ring-opening products, oxidized fragments.
Temperature Increased temperature accelerates thermal degradation.Products consistent with thermal degradation pathways (e.g., ring-opened species, smaller amines).
pH Affects the protonation state and reactivity.Influences the rate of degradation pathways that involve protonated species. Can affect hydrolytic stability.

This table summarizes the expected influence of environmental factors on the stability of this compound based on studies of related compounds.

Computational Chemical Studies on 1 2 Ethylhexyl Piperazine

Quantum Mechanical and Molecular Dynamics Simulations

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are widely used to study the electronic properties and geometries of molecules. jddtonline.infojddtonline.info Molecular dynamics (MD) simulations, on the other hand, allow for the study of the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions. acs.org

The electronic structure of a molecule is fundamental to its chemical reactivity. Key aspects are described by the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. tandfonline.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govias.ac.in

For 1-(2-Ethylhexyl)piperazine, DFT calculations would likely show that the HOMO is primarily localized on the electron-rich piperazine (B1678402) ring, specifically involving the lone pairs of the nitrogen atoms. nih.govias.ac.in The electron-donating 2-ethylhexyl group would slightly raise the energy of the HOMO compared to unsubstituted piperazine. The LUMO is expected to be distributed across the molecular framework. ias.ac.in

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by studying charge delocalization and hyperconjugative interactions. jddtonline.info For N-alkyl piperazines, NBO analysis reveals the stability contributions from interactions between occupied and unoccupied orbitals. jddtonline.inforesearchgate.net The Molecular Electrostatic Potential (MEP) surface is another useful tool, mapping the electrostatic potential onto the electron density surface to identify positive and negative regions of the molecule. This map helps predict sites for nucleophilic and electrophilic attack; for piperazine derivatives, negative potentials are typically localized around the nitrogen atoms, indicating their nucleophilic character. jddtonline.infojddtonline.info

Table 1: Illustrative Quantum Chemical Descriptors for a Piperazine Derivative Calculated at the B3LYP/6-31G(d,p) level.
ParameterIllustrative ValueSignificance
EHOMO-4.62 eVElectron-donating capability. jddtonline.info
ELUMO-0.99 eVElectron-accepting capability. jddtonline.info
HOMO-LUMO Gap (ΔE)3.63 eVChemical reactivity and kinetic stability. jddtonline.infonih.gov
Ionization Potential (I)4.62 eVEnergy required to remove an electron.
Electron Affinity (A)0.99 eVEnergy released when an electron is added.
Note: Values are representative, based on data for substituted piperazines, and serve to illustrate the output of DFT calculations. jddtonline.info

The three-dimensional structure of this compound is governed by the conformations of the piperazine ring and the attached 2-ethylhexyl side chain. The piperazine ring predominantly adopts a stable chair conformation, which minimizes torsional and steric strain. In N-substituted piperazines, the substituent can occupy either an axial or equatorial position. Due to the significant steric bulk of the 2-ethylhexyl group, it is strongly favored to be in the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the ring.

The 2-ethylhexyl group itself possesses considerable conformational flexibility due to rotation around its C-C single bonds. nih.gov Computational studies, often employing molecular mechanics or DFT, can map the potential energy surface to identify low-energy conformers. The branched nature of the ethylhexyl group introduces significant steric hindrance around the N1 nitrogen atom of the piperazine ring. This steric bulk can influence the molecule's ability to interact with other molecules, for example, by shielding the nitrogen's lone pair or hindering access to a catalytic site. nih.govnih.govmdpi.com Studies on other molecules with bulky N-alkyl substituents show that these steric effects can dictate crystal packing and the formation of intermolecular hydrogen bonds. nih.gov

Table 2: Predicted Key Dihedral Angles for the Lowest Energy Conformer of this compound.
Dihedral AngleAtoms InvolvedPredicted Angle (°)Description
τ1C6-N1-C7-C8~180° (anti)Orientation of the ethylhexyl chain relative to the piperazine ring.
τ2N1-C7-C8-C10~60° (gauche) or ~180° (anti)Conformation of the main alkyl chain.
τ3N1-C2-C3-N4~55-60°Characteristic of the piperazine chair conformation.
Note: Angles are illustrative, based on general principles of conformational analysis for N-alkylpiperazines and alkyl chains. Atom numbering refers to a standard IUPAC scheme.

The interactions of this compound with its environment are dictated by its dual chemical nature. The piperazine ring, with its two nitrogen atoms, is polar. The secondary amine (N-H) group can act as a hydrogen bond donor, while the lone pairs on both nitrogen atoms can act as hydrogen bond acceptors. In contrast, the large 2-ethylhexyl group is nonpolar and hydrophobic, capable of engaging in weaker van der Waals interactions.

Theoretical models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on the molecule's properties without explicitly modeling every solvent molecule. researchgate.net In polar, protic solvents like water or ethanol, the piperazine moiety would be stabilized through hydrogen bonding. In non-polar solvents like hexane, the dominant interactions would involve the ethylhexyl chain. researchgate.netnih.gov Molecular dynamics simulations with explicit solvent molecules can provide a more detailed picture, showing the specific arrangement of solvent molecules around the solute and the dynamics of hydrogen bond formation and breaking. acs.orgacs.org These simulations can predict properties like solubility and partitioning behavior between different solvent phases.

Conformational Analysis and Steric Interactions of the 2-Ethylhexyl Group

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, calculating activation energies, and visualizing transition state structures. liv.ac.uknih.gov A common synthetic route to N-alkyl piperazines is the nucleophilic substitution (SN2) reaction between piperazine and an alkyl halide. researchgate.netlibretexts.org

The synthesis of this compound can be achieved by the direct alkylation of piperazine with a suitable 2-ethylhexyl electrophile, such as 2-ethylhexyl bromide. msu.edu A theoretical study of this reaction would involve calculating the energy profile along the reaction coordinate.

Table 3: Illustrative Calculated Relative Energies for the Alkylation of Piperazine with 2-Ethylhexyl Bromide.
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsPiperazine + 2-Ethylhexyl Bromide0.0 (Reference)
Transition State (TS)[Piperazine---C---Br] complex+20 to +25
ProductsThis compound + HBr-10 to -15
Note: Values are hypothetical, based on typical energy profiles for SN2 reactions involving amines and alkyl halides, and represent what a DFT calculation might predict. nih.govacs.org

Beyond the energy profile, computational modeling provides detailed mechanistic insights. The optimized geometry of the transition state for the SN2 alkylation would show the piperazine nitrogen atom attacking the carbon atom bearing the bromine, with the N-C bond partially formed and the C-Br bond partially broken. The geometry would be trigonal bipyramidal around the central carbon atom.

Frequency calculations are performed to confirm the nature of the stationary points on the potential energy surface. A stable minimum (reactant or product) has all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency. acs.org This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, representing the motion of the atoms as they traverse from reactant to product. Analyzing this mode provides a dynamic picture of the bond-forming and bond-breaking process. Furthermore, analyzing the charge distribution at the reactant, transition state, and product stages reveals the flow of electrons during the reaction. Such detailed mechanistic information is crucial for optimizing reaction conditions and designing more efficient synthetic routes. researchgate.net

Energy Profiles of Key Synthetic Steps for the Chemical Compound

Ligand Design and Computational Prediction of Catalytic Activity for Piperazine-based systems

The design of effective ligands is a cornerstone of modern catalysis. Computational chemistry offers a powerful platform for the rational design of ligands by predicting their coordination behavior and the catalytic efficacy of their metal complexes. For piperazine-based systems, computational studies have been instrumental in elucidating the architectural effects of the ligand on its function.

A noteworthy example is the study of N,N,N',N'-tetra(2-ethylhexyl)piperazine-di-methylenecarboxamide (PIPDA), a conformationally rigid bitopic ligand that shares structural motifs with this compound. rsc.orgresearchgate.net This ligand was designed for the selective separation of trivalent actinide (Am(III)) and lanthanide (Ln(III)) ions, a process where the ligand-metal complex's stability and selectivity are paramount and analogous to catalytic activity. rsc.orgresearchgate.netrsc.org

Scalar relativistic Density Functional Theory (DFT) calculations, combined with the Born-Haber thermodynamic cycle, were employed to complement experimental findings on the selectivity of PIPDA. rsc.orgresearchgate.net These computational models help in predicting the extraction free energy (ΔGext), which is a key indicator of the ligand's "catalytic" efficiency in the separation process. The studies revealed that the preferential selectivity of PIPDA for Am(III) over Ln(III) ions could be corroborated by these computed energies. rsc.orgresearchgate.net

The computational analysis of PIPDA highlighted several key aspects of its design:

Structural Rigidity: The rigid piperazine backbone pre-organizes the donor atoms for metal ion coordination, which can enhance binding affinity and selectivity. rsc.orgresearchgate.netrsc.org

Bitopic Nature: The ligand possesses both hard (oxygen from the amide groups) and soft (nitrogen from the piperazine ring) donor atoms. DFT studies suggest that the two oxygen atoms of the diamide (B1670390) moiety are primarily responsible for the metal ion extraction ability, while the two nitrogen atoms of the piperazine ring likely govern the separation factor between Am(III) and Eu(III) ions. rsc.orgresearchgate.net

Covalent Bonding Character: Analysis of the Mayer bond order and the quantum theory of atoms in molecules (QTAIM) indicated a degree of covalent character in the bonding between the metal ions and the ligand, with a more pronounced covalency for actinide complexes. This difference in bond character is a crucial factor in the selective recognition of metal ions. rsc.orgresearchgate.net

These computational predictions are vital for the iterative process of ligand design, allowing researchers to modify the ligand structure to optimize its catalytic or separation performance before undertaking complex and costly synthesis. nanobioletters.com

Structure–Activity Relationship (SAR) Studies via Computational Approaches for Modified Piperazines

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and are increasingly applied in the development of catalysts. By systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its activity, researchers can build models that predict the efficacy of new derivatives. Computational SAR, particularly three-dimensional QSAR (3D-QSAR), provides a quantitative framework for these relationships.

For modified piperazines, numerous computational SAR and QSAR studies have been conducted, primarily in the context of drug discovery. mdpi.comresearchgate.netnih.gov Although not focused on catalysis, the principles and methodologies are transferable. These studies typically involve:

Building a Dataset: A series of piperazine derivatives with known activities (e.g., inhibitory concentrations, binding affinities) is compiled. mdpi.comresearchgate.net

Molecular Modeling and Alignment: 3D structures of the molecules are generated and aligned based on a common scaffold.

Calculating Molecular Descriptors: Various steric, electronic, hydrophobic, and topological descriptors are calculated for each molecule.

Developing the QSAR Model: Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the molecular descriptors with the observed activity. mdpi.comresearchgate.net

A 3D-QSAR study on a series of piperazine-carboxamides as inhibitors of fatty acid amide hydrolase (FAAH) illustrates this approach. mdpi.comresearchgate.net The resulting CoMSIA model was robust and provided contour maps that visualized the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding features would enhance or diminish activity. researchgate.net Such models are invaluable for designing new compounds with predicted high potency. mdpi.comresearchgate.net

In another example, a pharmacophore model for sulfonyl piperazine inhibitors was developed, identifying key features like hydrogen-bond acceptors, hydrophobic groups, and aromatic rings that are crucial for activity. nih.gov This type of analysis allows for a deep understanding of the molecular features shared by active ligands.

While these examples are from a biological context, the same computational SAR approaches can be applied to piperazine-based catalysts. By correlating structural features (e.g., the nature of the substituent on the piperazine nitrogen, the length of an alkyl chain) with catalytic outcomes (e.g., reaction yield, enantiomeric excess, turnover number), predictive models for catalyst performance can be developed. For instance, the steric and electronic properties of the 2-ethylhexyl group in this compound would be a key variable in such a model, influencing the ligand's coordination geometry and the accessibility of the catalytic active site.

Derivatization and Functionalization Strategies for 1 2 Ethylhexyl Piperazine

Regioselective Functionalization of the Piperazine (B1678402) Ring

Regioselective functionalization allows for the precise modification of one nitrogen atom over the other in the piperazine ring, a critical step in synthesizing well-defined derivatives. google.com This control is essential for creating compounds with specific biological activities or material properties.

N-alkylation and N-acylation are fundamental reactions for modifying the 1-(2-ethylhexyl)piperazine structure. epa.ie The presence of two secondary amine groups in piperazine itself presents a challenge in achieving mono-alkylation, as the reaction can often lead to a mixture of mono- and di-alkylated products. google.com

N-Alkylation: This process involves the addition of an alkyl group to one of the nitrogen atoms of the piperazine ring. Methods to control this reaction and favor mono-alkylation are crucial. One common approach involves reacting this compound with an alkyl halide. researchgate.net The reaction conditions, such as the choice of solvent, temperature, and the presence of a base, can be optimized to improve the yield of the desired mono-alkylated product. For instance, the use of a bulky alkylating agent can sterically hinder the second alkylation, thus favoring the mono-substituted derivative.

N-Acylation: This reaction introduces an acyl group to a nitrogen atom of the piperazine ring. N-acylation is generally easier to control than N-alkylation, often resulting in higher yields of the mono-acylated product. nih.gov This is because the electron-withdrawing nature of the acyl group deactivates the acylated nitrogen, making it less nucleophilic and therefore less likely to react with a second acylating agent. Common acylating agents include acyl chlorides and acid anhydrides. google.com

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Piperazine Derivatives

Reaction TypeReactant 1Reactant 2Product
N-AlkylationPiperazineAlkyl BromideN-Alkylpiperazine
N-AcylationPiperazineAcetic AnhydrideN-Acetylpiperazine

This table provides generalized examples of N-alkylation and N-acylation reactions on the piperazine core structure.

The ability to introduce a wide array of chemical groups onto the this compound backbone is critical for its application in targeted research. By carefully selecting the functional groups to be added, scientists can fine-tune the properties of the resulting derivatives for specific purposes. For example, the introduction of aromatic rings or other heterocyclic systems can lead to compounds with potential applications in medicinal chemistry. researchgate.netijpras.com The synthesis of such derivatives often involves multi-step reaction sequences, starting with the regioselective functionalization of the piperazine ring. researchgate.net

N-Alkylation and N-Acylation Reactions for Compound Modification

Synthesis of Multifunctional Piperazine Derivatives

The synthesis of multifunctional derivatives of this compound involves the creation of molecules with multiple reactive sites or functional domains. These compounds are designed to have tunable properties and can be used in the development of advanced materials and as platforms for further chemical modification.

By incorporating specific functional groups, derivatives of this compound can be designed to have tunable reactivity. This allows for their use as building blocks in the synthesis of polymers and other advanced materials. For instance, introducing a polymerizable group, such as a vinyl or acrylate (B77674) moiety, would allow the piperazine derivative to be incorporated into a polymer chain. The 2-ethylhexyl group itself can influence the solubility and physical properties of the resulting material.

Solid-phase synthesis offers a powerful method for the efficient generation of libraries of piperazine derivatives. dtu.dk In this technique, the piperazine core is attached to a solid support, such as a resin, allowing for sequential reactions to be carried out. acs.org Excess reagents and byproducts can be easily washed away, simplifying the purification process. researchgate.netnih.gov This approach is particularly useful for creating a large number of diverse compounds for screening in drug discovery or materials science research. acs.org The choice of linker, which connects the piperazine to the solid support, is crucial and can be designed to be cleaved under specific conditions to release the final product. dtu.dk

Design of Compounds with Tunable Reactivity for Advanced Materials

Development of Chemical Probes and Ligands for Advanced Chemical Research

Derivatives of this compound can be developed into valuable tools for chemical biology and advanced chemical research. unimi.it These tools, such as chemical probes and ligands, are designed to interact with specific biological targets or to participate in specific chemical reactions. sigmaaldrich.com

Chemical probes are molecules used to study biological systems. sigmaaldrich.com A derivative of this compound could be functionalized with a reporter group, such as a fluorescent tag or a biotin (B1667282) molecule, to create a chemical probe. This probe could then be used to visualize the localization of a target protein within a cell or to isolate the protein for further study. The design of such probes requires careful consideration of the linker connecting the piperazine core to the reporter group to ensure that it does not interfere with the probe's intended function. sigmaaldrich.com

Ligands are molecules that bind to metal ions or other chemical species. Piperazine derivatives can act as ligands, and the introduction of different functional groups can modulate their binding affinity and selectivity. researchgate.net For example, a new conformationally rigid bitopic ligand, N,N,N',N'-tetra(2-ethylhexyl) piperazine-di-methylenecarboxamide (PIPDA), has been synthesized and studied for the separation of Am(III) from Ln(III) ions, which is crucial for the safe disposal of nuclear waste. researchgate.net The 2-ethylhexyl group in these ligands can enhance their solubility in organic solvents, which is advantageous for certain applications. The development of novel ligands based on the this compound scaffold is an active area of research with potential applications in catalysis, materials science, and analytical chemistry. wikipedia.org

Role of 1 2 Ethylhexyl Piperazine As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Compounds

The piperazine (B1678402) ring is a common scaffold in medicinal chemistry and materials science. mdpi.com 1-(2-Ethylhexyl)piperazine, as a monosubstituted piperazine, offers a reactive secondary amine site for further functionalization, making it a key starting material for more complex heterocyclic structures. researchgate.net

This compound serves as a foundational building block for a diverse range of nitrogen-containing scaffolds. The secondary amine of the piperazine ring is nucleophilic and can readily participate in various chemical transformations. These include N-alkylation, N-arylation, acylation, and reductive amination, allowing for the introduction of additional functional groups and the construction of more elaborate molecular architectures. enamine.net

The 2-ethylhexyl substituent, being a bulky and non-polar group, can influence the stereochemical outcome of reactions and enhance the solubility of the resulting compounds in organic solvents. This property is particularly advantageous in multi-step syntheses where intermediate solubility can be a challenge. The synthesis of complex heterocyclic compounds often involves ring-closure reactions, cycloadditions, and metal-catalyzed cross-coupling reactions, where substituted piperazines are key components. numberanalytics.com For instance, piperazine derivatives are used in the synthesis of polycyclic compounds like pyridopyrimidines through nucleophilic substitution reactions. mdpi.com

Below is a table illustrating typical reactions where N-substituted piperazines are used as building blocks:

Reaction TypeReagentsProduct TypePotential Application
N-ArylationAryl halides, Palladium catalystArylpiperazinesBiologically active compounds
Reductive AminationAldehydes/Ketones, Reducing agent (e.g., NaBH(OAc)₃)N-AlkylpiperazinesPolyamines, Ligands
AcylationAcyl chlorides, BaseN-AcylpiperazinesAmide-containing heterocycles
Michael Additionα,β-Unsaturated carbonylsβ-Amino carbonyl compoundsPharmaceutical intermediates

In convergent synthesis, complex molecules are assembled from several smaller, pre-synthesized fragments. This compound can be elaborated into a more complex fragment before being coupled with other parts of the target molecule. This approach is efficient for creating specialized amines with desired properties. acs.org

For example, the secondary amine of this compound can be protected, and the molecule can undergo a series of reactions to build a more complex side chain. The protecting group is then removed to reveal the reactive amine for the final coupling step. This strategy is commonly employed in the synthesis of pharmaceutical candidates and other high-value chemical entities. The synthesis of complex polyamines often utilizes iterative reductive amination reactions, where a piperazine derivative is a key component. nih.gov

Building Block for Nitrogen-Containing Scaffolds in Organic Synthesis

Formation of High-Value Organic Molecules in Research Settings

The unique combination of a reactive piperazine moiety and a lipophilic 2-ethylhexyl group makes this compound an attractive starting material for the synthesis of high-value organic molecules in research settings. These molecules often have applications in medicinal chemistry, materials science, and as ligands in catalysis. mdpi.com

The introduction of the this compound unit can modulate the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME). The bulky ethylhexyl group can increase lipophilicity, which may enhance membrane permeability.

Research in the development of novel bioactive compounds often involves the synthesis of libraries of related structures to explore structure-activity relationships (SAR). This compound can be used as a common starting material for such libraries, where the secondary amine is reacted with a variety of building blocks to generate a diverse set of final compounds. The table below provides examples of high-value molecules that can be synthesized using piperazine intermediates.

Target Molecule ClassSynthetic StrategyPotential Application
Kinase InhibitorsN-arylation with heterocyclic halidesAnticancer agents
GPCR LigandsMulti-step synthesis involving amide couplingNeurological disorder treatments
Antiviral AgentsNucleophilic substitution on a core scaffoldInfectious disease treatments
Organic Light-Emitting Diode (OLED) MaterialsIncorporation into conjugated systemsElectronics

Strategies for Intermediate Isolation and Purification in Laboratory Scale

The successful synthesis of complex molecules relies on the effective isolation and purification of intermediates at each step. For derivatives of this compound, a combination of standard and advanced laboratory techniques is employed. deadnet.sesciencemadness.org

Given the basic nature of the piperazine nitrogen, acid-base extraction is a powerful purification method. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the piperazine nitrogen, transferring it to the aqueous phase. Undesired non-basic impurities remain in the organic layer. The aqueous layer can then be basified, and the desired product extracted back into an organic solvent.

Chromatographic techniques are also widely used for the purification of this compound derivatives. The choice of chromatography depends on the properties of the intermediate.

Purification TechniquePrincipleApplication Notes
Acid-Base Extraction Partitioning between immiscible aqueous and organic phases based on the pKa of the compound.Highly effective for separating basic piperazine derivatives from neutral or acidic impurities.
Column Chromatography Separation based on differential adsorption of components to a stationary phase (e.g., silica (B1680970) gel, alumina).Useful for separating compounds with different polarities. The 2-ethylhexyl group can influence the retention time.
Crystallization Formation of a solid crystalline product from a solution, leaving impurities behind.Effective for solid intermediates. The choice of solvent is critical.
Distillation Separation of liquid components based on differences in boiling points.Applicable for volatile, thermally stable liquid intermediates. Often performed under reduced pressure to lower the boiling point. google.com
Preparative HPLC High-resolution liquid chromatography for isolating pure compounds from a mixture.Used for purifying complex mixtures or for obtaining highly pure final products.

Applications in Materials Science and Polymer Chemistry

Incorporation into Polymeric Architectures

The bifunctional nature of the piperazine (B1678402) moiety allows for its integration into polymer chains, either as a monomer unit or as a pendant group, offering versatility in polymer design.

1-(2-Ethylhexyl)piperazine can serve as a diamine monomer in polycondensation reactions to form various polymers, such as polyureas. For instance, piperazine-based polyureas have been synthesized by reacting piperazine with diisocyanates like toluene (B28343) diisocyanate (TDI). qpeng.orgqu.edu.qa The resulting polyurea materials exhibit potential applications as corrosion inhibitors. qpeng.orgqu.edu.qa The synthesis typically involves the drop-wise addition of the diisocyanate to a solution of the piperazine derivative, leading to polymerization. qpeng.org

In the realm of conjugated polymers, while direct use of this compound as a primary monomer is less common, the broader family of piperazine derivatives is integral to creating high-performance materials. researchgate.netnih.govnih.govresearchgate.net Piperazine-2,5-dione (glycine anhydride), for example, is a precursor for π-conjugated polymer semiconductors used in organic electronics. researchgate.netnih.govnih.govresearchgate.net These polymers often undergo tautomerization from a non-conjugated lactam form to a conjugated lactim form, which is crucial for achieving an extended π-conjugation along the polymer backbone. researchgate.netnih.govnih.gov This transformation is a key strategy in designing novel conjugated polymers for applications like chemical sensors. researchgate.netnih.govnih.gov The 2-ethylhexyl group, known for enhancing solubility, is a common side chain in many conjugated polymers to improve their processability. jku.atrsc.orgmdpi.comnsf.gov

Polymer TypeMonomersKey Feature of Piperazine UnitReference
PolyureaPiperazine, Toluene diisocyanate (TDI)Acts as a diamine chain extender qpeng.orgqu.edu.qa
Conjugated PolymerPiperazine-2,5-dione derivatives, various aryl unitsPrecursor to conjugated lactim form researchgate.netnih.govnih.govresearchgate.net

More frequently, piperazine derivatives are attached as side chains to a polymer backbone, such as a polymethacrylate. inoe.roacs.orgscienceopen.com This approach allows for the introduction of specific functionalities. The this compound moiety, when used as a side chain, can impart a combination of properties. The piperazine ring, being an electron-rich group, can act as an electron-donating moiety, which is useful in designing materials with specific electronic and optical properties. inoe.roacs.orgscienceopen.com The 2-ethylhexyl group, being a bulky and flexible aliphatic chain, enhances the solubility of the polymer and influences its morphology and flexibility. biorxiv.orgnih.gov The distance of the piperazine moiety from the polymer main chain can be varied using different spacer lengths, which in turn affects the optical properties of the resulting material. inoe.roacs.orgscienceopen.com

Monomer in Polymer Synthesis (e.g., polyureas, conjugated polymers)

Influence on Polymer Properties and Performance

The inclusion of this compound units, whether in the backbone or as side chains, has a marked effect on the physical and chemical properties of the resulting polymers.

The 2-ethylhexyl group is well-known in polymer science for its role as a plasticizer and its ability to increase the flexibility of polymer chains. biorxiv.orggoogle.com When incorporated into a polymer structure, this bulky, branched alkyl chain disrupts chain packing and increases free volume, thereby lowering the glass transition temperature (Tg) and making the material more flexible. nih.gov This effect is observed in various polymer systems, including conjugated polymers where side-chain engineering is crucial for controlling the material's processability and film morphology. rsc.orgnsf.gov For instance, the use of 2-ethylhexyl side chains in low-bandgap conjugated polymers has been shown to influence the polymer's mechanical properties, such as its elastic modulus and crack-onset strain. nsf.govnih.gov

The morphology of polymer films, which is critical for the performance of devices like organic solar cells and transistors, is also heavily influenced by the 2-ethylhexyl side chains. rsc.orgnsf.gov These side chains affect the intermolecular interactions and the self-assembly behavior of the polymer chains in both solution and the solid state. mdpi.comresearchgate.net The chiral nature of the 2-ethylhexyl group can even be used to induce chiral ordering in the aggregates of conjugated polymers, which can be observed through techniques like circular dichroism spectroscopy. rsc.org

The piperazine moiety itself, along with the appended 2-ethylhexyl group, can play a significant role in directing the self-assembly of polymers. mdpi.comresearchgate.net Self-assembly is the spontaneous organization of molecules into ordered structures, and it is a powerful tool for creating complex, functional materials. mdpi.com In block copolymers, the repulsion between different blocks drives self-assembly into various morphologies like micelles, vesicles, or worms. researchgate.net

The presence of piperazine derivatives can influence this process through specific interactions such as hydrogen bonding or by altering the solubility characteristics of the polymer block. mdpi.com The 2-ethylhexyl group, by enhancing solubility in nonpolar solvents, can be used to control the self-assembly of amphiphilic block copolymers in solution. mdpi.com This controlled self-assembly is crucial for applications such as drug delivery, where the polymer forms nano-sized carriers for therapeutic agents. frontiersin.org Furthermore, polymerization-induced self-assembly (PISA) is a powerful technique to create block copolymer nanoparticles with controlled morphologies, and the choice of solvent-soluble blocks, often functionalized with groups like 2-ethylhexyl, is key to the success of this method. acs.org

Modifying Flexibility and Morphology of Polymeric Materials

Development of Novel Functional Materials Utilizing Piperazine Derivatives

The versatility of piperazine derivatives, including this compound, has led to their use in a wide array of novel functional materials. researchgate.netmdpi.comnih.gov These materials often exhibit unique optical, electronic, or biological properties.

For example, naphthalimide-piperazine derivatives have been developed as fluorescent chemosensors for detecting pH changes and the presence of heavy metal ions like mercury and copper. mdpi.com The piperazine unit acts as a receptor and a linker between the naphthalimide fluorophore and a recognition moiety. mdpi.com

In the field of organic electronics, polymers containing piperazine derivatives are being explored for their potential in organic field-effect transistors (OFETs) and organic solar cells (OSCs). nih.govacs.orgscienceopen.com The electron-donating nature of the piperazine ring can be harnessed to create donor-acceptor type conjugated polymers with tailored electronic energy levels. acs.orgscienceopen.com The 2-ethylhexyl side chains are often indispensable in these materials to ensure good solubility and processability, which are essential for fabricating high-quality thin films for electronic devices. rsc.org

Furthermore, piperazine-based polymers have been designed for biomedical applications. For instance, piperazine polymers have been synthesized that exhibit significant antibacterial activity, making them promising candidates for developing materials that can prevent bacterial growth on medical devices. nih.govrsc.org

Functional Material ApplicationRole of Piperazine DerivativeKey PropertiesReference
Fluorescent ChemosensorsReceptor and linker unitpH and heavy metal ion sensitivity mdpi.com
Organic Electronics (OFETs, OSCs)Electron-donating moiety, solubility enhancer (with 2-ethylhexyl)Tunable electronic properties, processability nih.govrsc.orgacs.orgscienceopen.com
Antibacterial MaterialsCore structural componentBiocompatibility, bacterial repellence nih.govrsc.org

Table of Compound Names

Abbreviation / Trivial NameChemical Name
TDIToluene diisocyanate
OFETsOrganic field-effect transistors
OSCsOrganic solar cells
PISAPolymerization-induced self-assembly

Advanced Analytical Methodologies for 1 2 Ethylhexyl Piperazine in Non Biological Matrices

Chromatographic Separation and Quantification Methods

Chromatographic methods are the cornerstone for separating 1-(2-Ethylhexyl)piperazine from complex mixtures and for its precise quantification. gassnova.no These techniques rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful separation techniques that, when coupled with Mass Spectrometry (MS), provide the high sensitivity and selectivity required for trace analysis. etamu.eduunodc.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. This compound is amenable to GC analysis. The sample is vaporized and separated on a capillary column before being detected by the mass spectrometer. nih.gov The choice of the column's stationary phase is critical for achieving good separation. A typical method would use a non-polar or medium-polarity column.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile and is often the method of choice for analyzing piperazine (B1678402) derivatives, especially in complex matrices. nih.govnih.gov Reversed-phase LC, using a C18 or similar column, is commonly employed. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govwaters.com Electrospray ionization (ESI) is a common ionization source used for this class of compounds. researchgate.netscienceasia.org

Table 4: Typical LC-MS/MS Method Parameters for Piperazine Derivative Analysis

ParameterTypical Condition
Chromatographic ColumnReversed-Phase C18 (e.g., 150 mm x 2.1 mm, 3.5 µm) researchgate.net
Mobile PhaseGradient elution with Acetonitrile and Water (containing 0.1% Formic Acid) nih.gov
Flow Rate0.2 - 0.4 mL/min nih.gov
Ionization SourceElectrospray Ionization (ESI), Positive Mode scienceasia.org
MS Detection ModeMultiple Reaction Monitoring (MRM) for quantification scienceasia.org

Ensuring the analytical purity of this compound requires methods that can separate and identify closely related impurities and potential degradation products. High-resolution and hyphenated techniques offer enhanced specificity and lower detection limits. gassnova.no

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry, when coupled with LC or GC, provide highly accurate mass measurements. mdpi.com This allows for the determination of the elemental composition of the parent compound and any impurities, greatly aiding in their identification. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS): LC-MS/MS is a powerful hyphenated technique for both quantification and structural confirmation. nih.gov In this method, the precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces matrix interference, leading to very low limits of detection and quantification. scienceasia.org This is the gold standard for quantitative analysis in complex samples. nih.gov

Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) for Compound Analysis

Purity Assessment and Impurity Profiling in Research Samples of the Compound

The determination of chemical purity and the detailed profiling of impurities are fundamental requirements in the quality assessment of research-grade this compound. The existence of impurities, even at trace levels, can substantially alter the compound's chemical behavior, stability, and its effectiveness in various research applications. Consequently, the utilization of sophisticated analytical methodologies is crucial for ensuring the integrity of scientific studies. These methods are tailored to separate, identify, and quantify the principal compound along with any synthesis-related byproducts or degradation products.

The choice of an analytical technique is dictated by the physicochemical characteristics of this compound and its potential impurities. For the purity evaluation of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent analytical techniques. researchgate.netntu.edu.iq

High-Performance Liquid Chromatography (HPLC) is a highly adaptable method for the analysis of this compound and other piperazine derivatives. researchgate.netnih.gov When combined with a detector like an Evaporative Light Scattering Detector (ELSD), HPLC can provide accurate quantification of the compound. researchgate.net A typical HPLC-ELSD method might employ a C18 column with a mobile phase gradient of acetonitrile and water, often with a modifier such as phosphoric or formic acid to ensure good peak shape and separation. sielc.com This configuration enables the effective separation of the main compound from non-volatile impurities. For enhanced sensitivity and selectivity, especially for trace-level impurities, derivatization techniques can be employed, where piperazine and its derivatives are reacted with an agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a UV-active derivative, allowing for detection at low levels using standard HPLC-UV instrumentation. researchgate.net

Gas Chromatography (GC) , particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), stands as another robust technique for purity and impurity analysis. researchgate.netresearchgate.net GC-FID is particularly effective for the quantification of volatile and semi-volatile organic compounds, and the high sensitivity of FID to hydrocarbons makes it an excellent option for assessing the purity of this compound. researchgate.net For the definitive identification of impurities, GC-MS is the method of choice. thermofisher.comscholars.direct The mass spectrometer provides detailed structural information on the separated components, which facilitates their unambiguous identification. thermofisher.com

Impurity profiling is a critical process that involves the identification and quantification of each impurity within a sample. biomedres.us These impurities can arise from various sources, including unreacted starting materials, byproducts from competing reactions during synthesis, or from the degradation of the final product over time. In the case of this compound, potential impurities could include starting materials like piperazine and a 2-ethylhexyl halide, or byproducts formed through side reactions.

The following data tables illustrate typical results from the purity assessment and impurity profiling of a research sample of this compound using HPLC-ELSD and GC-MS.

Table 1: Illustrative HPLC-ELSD Purity Assessment of this compound

ComponentRetention Time (min)Area (%)
This compound10.299.4
Impurity X7.80.3
Impurity Y11.50.3

Table 2: Illustrative GC-MS Impurity Profile of this compound

ComponentRetention Time (min)Proposed IdentityRelative Abundance (%)
This compound15.6Main Compound99.1
Impurity Z12.4Piperazine0.5
Impurity W14.8Di(2-ethylhexyl)amine0.2
Impurity V16.5N,N'-bis(2-Ethylhexyl)piperazine0.2

It is important to note that the impurity profiles presented in these tables are for illustrative purposes, and the actual impurities and their levels can differ based on the specific synthetic pathway and purification techniques used. The application of these advanced analytical methodologies is indispensable for verifying the quality and consistency of research-grade this compound, which in turn underpins the reliability and reproducibility of scientific research. fortunebusinessinsights.com

Q & A

Q. How to address stability issues of this compound under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose samples to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks; monitor degradation via HPLC .
  • Stabilization Strategies : Add antioxidants (e.g., BHT) or store under nitrogen to prevent oxidative decomposition .
  • Packaging Optimization : Use amber glass vials with PTFE-lined caps to minimize light/oxygen exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.